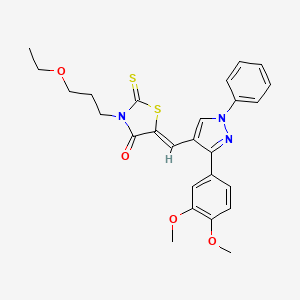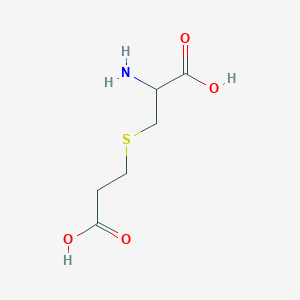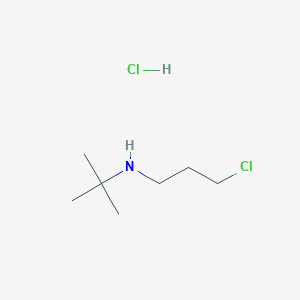
4-(2-(2-(4-BR-Phenoxy)propanoyl)carbohydrazonoyl)2-ethoxyphenyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(2-(4-BR-Phenoxy)propanoyl)carbohydrazonoyl)2-ethoxyphenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C25H22BrClN2O5 and a molecular weight of 545.821 g/mol . This compound is notable for its unique structure, which includes bromine, chlorine, and ethoxy groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-(2-(2-(4-BR-Phenoxy)propanoyl)carbohydrazonoyl)2-ethoxyphenyl 4-chlorobenzoate involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route generally includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with an appropriate acylating agent to form the 4-BR-Phenoxy intermediate.
Carbohydrazonoyl Formation: The next step involves the reaction of the phenoxy intermediate with a carbohydrazide derivative under controlled conditions to form the carbohydrazonoyl intermediate.
Chemical Reactions Analysis
4-(2-(2-(4-BR-Phenoxy)propanoyl)carbohydrazonoyl)2-ethoxyphenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2-(2-(4-BR-Phenoxy)propanoyl)carbohydrazonoyl)2-ethoxyphenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(2-(2-(4-BR-Phenoxy)propanoyl)carbohydrazonoyl)2-ethoxyphenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
4-(2-(2-(4-BR-Phenoxy)propanoyl)carbohydrazonoyl)2-ethoxyphenyl 4-chlorobenzoate can be compared with similar compounds such as:
4-(2-(2-(4-BR-Phenoxy)propanoyl)carbohydrazonoyl)-2-MEO-PH 3,4-DICHLOROBENZOATE: This compound has a similar structure but includes additional chlorine atoms.
4-BR-2-(2-(2-(4-CL-PHENOXY)PROPANOYL)CARBOHYDRAZONOYL)PH 3,4-DIMETHOXYBENZOATE: This compound includes methoxy groups instead of ethoxy groups.
Properties
CAS No. |
765289-92-7 |
|---|---|
Molecular Formula |
C25H22BrClN2O5 |
Molecular Weight |
545.8 g/mol |
IUPAC Name |
[4-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C25H22BrClN2O5/c1-3-32-23-14-17(4-13-22(23)34-25(31)18-5-9-20(27)10-6-18)15-28-29-24(30)16(2)33-21-11-7-19(26)8-12-21/h4-16H,3H2,1-2H3,(H,29,30)/b28-15+ |
InChI Key |
XLYBVSPVYYPKPD-RWPZCVJISA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(C)OC2=CC=C(C=C2)Br)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(C)OC2=CC=C(C=C2)Br)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxy-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide](/img/structure/B12005700.png)
![3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12005707.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12005710.png)


![(2Z)-2-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12005729.png)





![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12005772.png)


